molecular formula C9H11BrClN B1521073 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 220247-73-4

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1521073
M. Wt: 248.55 g/mol
InChI Key: GAQFCKRSCLDDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11BrClN . It is used as a pharmaceutical intermediate . The compound is solid in form .


Molecular Structure Analysis

The molecular weight of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is 248.55 g/mol . The InChI code is 1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H . The canonical SMILES string is C1CNCC2=C1C=CC (=C2)Br.Cl .


Physical And Chemical Properties Analysis

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid . It has a molecular weight of 248.55 g/mol . The compound is insoluble in water .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Convenient Synthesis Methods : 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is synthesized through various methods. Zlatoidský and Gabos (2009) discuss the synthesis via lithiation of 2-methylarylidene-tert-butylamines, formylation, and reductive amination (Zlatoidský & Gabos, 2009).
  • Derivatives from Red Algae : Derivatives of this compound have been isolated from the red alga Rhodomela confervoides, as studied by Ma et al. (2007), highlighting its occurrence in natural sources (Ma et al., 2007).

Chemical Reactions and Properties

  • Acid Catalyzed Formation : Strada et al. (2019) explored the use of 7-bromo-2-naphthol as an organic photoacid in the preparation of benzyl sulfides and polycyclic amines, indicating its role in organic synthesis (Strada et al., 2019).
  • Local Anesthetic Activity and Toxicity Evaluation : A study by Azamatov et al. (2023) on isoquinoline alkaloids, including 7-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, evaluated their local anesthetic activity and acute toxicity, showcasing their potential in medical applications (Azamatov et al., 2023).

Pharmaceutical and Biological Applications

  • Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory properties of 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative, demonstrating its potential in medical treatments (Rakhmanova et al., 2022).
  • Anticancer Agent Synthesis : Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, indicating the relevance of this compound's derivatives in cancer research (Redda et al., 2010).

Other Chemical Applications

  • Functionalization and Derivatization : Kaur and Kumar (2020) discussed multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, highlighting its utility in chemical synthesis (Kaur & Kumar, 2020).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The compound is used as a pharmaceutical intermediate . It is stored in a dark place, under inert atmosphere, at 2-8°C . The future directions of this compound could involve further exploration of its pharmaceutical applications.

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQFCKRSCLDDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662865
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

220247-73-4
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Citations

For This Compound
6
Citations
GL Grunewald, MR Seim, J Lu, M Makboul… - Journal of medicinal …, 2006 - ACS Publications
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), but are not selective due to significant affinity for …
Number of citations: 48 pubs.acs.org
GL Grunewald, TM Caldwell, Q Li… - Journal of medicinal …, 1999 - ACS Publications
A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines was synthesized and evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT) and as inhibitors of the …
Number of citations: 50 pubs.acs.org
GL Grunewald, TM Caldwell, Q Li… - Journal of medicinal …, 1999 - ACS Publications
An enantiospecific method was developed for the synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) from …
Number of citations: 32 pubs.acs.org
GL Grunewald, VH Dahanukar, RK Jalluri… - Journal of medicinal …, 1999 - ACS Publications
7-Substituted-1,2,3,4-tetrahydroisoquinolines (7-substituted-THIQs) are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28), the enzyme involved in the …
Number of citations: 42 pubs.acs.org
GL Grunewald, TM Caldwell, Q Li… - Journal of medicinal …, 1999 - ACS Publications
A series of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines (3-fluoromethyl-THIQs) was proposed, and their phenylethanolamine N-methyltransferase (PNMT) and α 2 -adrenoceptor …
Number of citations: 57 pubs.acs.org
MR Seim - 2007 - search.proquest.com
Inhibitors of phenylethanolamine N-methyltransferase (PNMT; EC 2.1. 1.28) are potential pharmacological tools for the study of the functions of epinephrine in the central nervous system…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.